N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a nitrogen- and oxygen-containing heterocyclic molecule featuring a tricyclic core with fused pyran, pyrimidine, and pyrido rings. Key structural elements include:
- A 2-chlorophenylacetamide group linked via a thioether bridge to the tricyclic system.
- A 2-fluorophenyl substituent at position 5 of the tricyclic core.
- A hydroxymethyl group at position 11 and a methyl group at position 12.
The compound’s synthesis likely involves multicomponent reactions or functionalization of preformed heterocycles, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3S/c1-14-23-17(15(12-33)11-29-14)10-18-25(35-23)31-24(16-6-2-4-8-20(16)28)32-26(18)36-13-22(34)30-21-9-5-3-7-19(21)27/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEDIHOLHJCAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=CC=C5Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that merit detailed investigation. This article reviews its biological activity based on various studies and patents, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a unique structure that includes:
- A chlorophenyl moiety
- A fluorophenyl group
- A triazatricyclo framework
- A sulfanyl acetamide linkage
This structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research indicates that compounds structurally related to N-(2-chlorophenyl)-2-acetamide derivatives exhibit significant antiviral properties. For example:
- Analogues of chlorophenyl derivatives have shown potent inhibition against human adenovirus (HAdV) with selectivity indexes exceeding 100 and low micromolar potency (IC50 values around 0.27 μM) . This suggests that similar modifications in our compound could enhance antiviral efficacy.
Antitumor Activity
The compound's structural elements may also confer antitumor properties:
- Compounds with hydroxymethyl groups have demonstrated antiproliferative effects in mammalian cells by inhibiting topoisomerase II . Given the presence of a hydroxymethyl group in our compound, it may exhibit similar activity.
The proposed mechanisms for the biological activity of related compounds include:
- Inhibition of Viral Replication : Compounds targeting viral DNA replication processes have been identified .
- Topoisomerase Inhibition : The ability to inhibit topoisomerase enzymes has been linked to antitumor activity .
Data Tables
| Activity Type | Reference Compound | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral | Compound 15 | 0.27 | >100 |
| Antitumor | Hydroxymethyl Derivative | Not specified | Not specified |
Case Studies
- Adenovirus Inhibition Study : In a study evaluating the antiviral efficacy of chlorophenyl derivatives, compounds showed significant inhibition of HAdV replication with low cytotoxicity in vitro . The promising results suggest that N-(2-chlorophenyl)-2-acetamide derivatives could be explored further for antiviral applications.
- Antiproliferative Effects : Another study on benzopsoralens indicated that modifications in hydroxymethyl groups enhanced their antiproliferative effects against cancer cell lines by inhibiting topoisomerase II . This provides a basis for hypothesizing similar effects for our compound.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps:
- Formation of the Triazatricyclo Compound : This is achieved through cyclization of appropriate precursors under controlled conditions.
- Introduction of the Chlorophenyl Group : Typically accomplished via electrophilic aromatic substitution reactions.
- Addition of the Hydroxymethyl Group : Often involves using formaldehyde or related reagents.
- Formation of the Sulfanylacetamide Moiety : This can be done through nucleophilic substitution reactions involving thiol and acetamide derivatives.
The unique structure of this compound allows for diverse interactions with biological molecules due to its multiple functional groups.
Chemistry
- Building Block for Complex Molecules : The compound can serve as a precursor in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry.
Biology
- Biochemical Probes : Its unique structure makes it a potential candidate for use as a biochemical probe to study various biological processes and molecular interactions.
Medicine
- Pharmacological Investigations : Research is ongoing to explore its pharmacological properties and potential therapeutic applications. Initial studies suggest it may have anticancer properties due to its structural features that allow interaction with specific biological targets.
Industry
- Material Development : The compound's unique properties may lead to its application in developing new materials with specific characteristics beneficial for industrial use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide (ECHEMI ID: 867040-66-2)
This analogue differs in the aryl substituent at position 5 (4-methoxyphenyl vs. 2-fluorophenyl) and minor ring numbering variations. Key comparisons:
The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl variant, as fluorine often reduces oxidative degradation .
2.1.2. N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
Though less complex, this compound shares a fluorophenylacetamide moiety and highlights the role of fluorine in bioactivity:
The tricyclic system in the target compound likely confers distinct pharmacokinetic properties, such as improved binding affinity to hydrophobic targets .
Spectroscopic and Analytical Comparisons
2.2.1. NMR Profiling
As demonstrated in , NMR chemical shifts (Table 2, Figure 6) can pinpoint substituent locations. For example:
- Region A (positions 39–44): Sensitive to substituents on the tricyclic core.
- Region B (positions 29–36): Reflects changes in the acetamide-thioether linkage.
A comparative NMR analysis of the target compound and its 4-methoxyphenyl analogue would reveal shifts in these regions, directly correlating to the electronic effects of fluorine vs. methoxy groups .
2.2.2. Mass Spectrometry (MS/MS) and Molecular Networking
Per , molecular networking uses cosine scores (0–1) to cluster compounds with similar MS/MS fragmentation patterns. For instance:
- The target compound’s fluorophenyl group may produce characteristic fragments (e.g., loss of HF or Cl⁻).
- A high cosine score (>0.8) would link it to other fluorinated tricyclic derivatives, while a lower score (<0.5) would distinguish it from methoxy-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
